- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
Cas no 946126-94-9 (Methyl 2-Fluoro-3-nitrobenzoate)

946126-94-9 structure
Nombre del producto:Methyl 2-Fluoro-3-nitrobenzoate
Número CAS:946126-94-9
MF:C8H6FNO4
Megavatios:199.135945796967
MDL:MFCD10566813
CID:822315
PubChem ID:13470961
Methyl 2-Fluoro-3-nitrobenzoate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 2-fluoro-3-nitrobenzoate
- C8H6FNO4
- 2-fluoro-3-nitrobenzoic acid methyl ester
- methyl fluoronitrobenzoate
- RW3020
- 2-Fluoro-3-nitro-benzoic acid methyl ester
- PubChem21941
- VEKYKLDXYNUERO-UHFFFAOYSA-N
- AS07007
- LS11777
- SY046595
- AB0007795
- W9697
- ST24030958
- DTXSID80541663
- CS-D1659
- Methyl 2-fluoro-3-nitro-benzoate
- SB40157
- AKOS006302221
- GS-4232
- 946126-94-9
- MFCD10566813
- SCHEMBL960443
- 2-Fluoro-3-nitrobenzoic acid mehty ester
- EN300-267902
- Methyl2-fluoro-3-nitrobenzoate
- J-522015
- DB-079976
- Methyl 2-Fluoro-3-nitrobenzoate
-
- MDL: MFCD10566813
- Renchi: 1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
- Clave inchi: VEKYKLDXYNUERO-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(F)=C([N+](=O)[O-])C=CC=1)OC
Atributos calculados
- Calidad precisa: 199.02800
- Masa isotópica única: 199.02808583g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 240
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 72.1
Propiedades experimentales
- Denso: 1.388±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Very slightly soluble (0.46 g/l) (25 º C),
- PSA: 72.12000
- Logp: 2.04370
Methyl 2-Fluoro-3-nitrobenzoate Información de Seguridad
Methyl 2-Fluoro-3-nitrobenzoate Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-Fluoro-3-nitrobenzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051616-10g |
2-Fluoro-3-nitrobenzoic acid methyl ester |
946126-94-9 | 98% | 10g |
¥202.00 | 2024-04-24 | |
Chemenu | CM158384-25g |
Methyl 2-fluoro-3-nitrobenzoate |
946126-94-9 | 95+% | 25g |
$355 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA293-200mg |
Methyl 2-Fluoro-3-nitrobenzoate |
946126-94-9 | 98% | 200mg |
56.0CNY | 2021-07-12 | |
Enamine | EN300-267902-2.5g |
methyl 2-fluoro-3-nitrobenzoate |
946126-94-9 | 95.0% | 2.5g |
$20.0 | 2025-03-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M87240-250mg |
2-Fluoro-3-nitrobenzoic acid methyl ester |
946126-94-9 | 250mg |
¥66.0 | 2021-09-04 | ||
eNovation Chemicals LLC | Y1049784-100g |
Methyl 2-fluoro-3-nitrobenzoate |
946126-94-9 | 98% | 100g |
$215 | 2023-09-02 | |
Enamine | EN300-267902-1.0g |
methyl 2-fluoro-3-nitrobenzoate |
946126-94-9 | 95.0% | 1.0g |
$19.0 | 2025-03-20 | |
Enamine | EN300-267902-10.0g |
methyl 2-fluoro-3-nitrobenzoate |
946126-94-9 | 95.0% | 10.0g |
$23.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051616-100g |
2-Fluoro-3-nitrobenzoic acid methyl ester |
946126-94-9 | 98% | 100g |
¥1320.00 | 2024-04-24 | |
Chemenu | CM158384-10g |
Methyl 2-fluoro-3-nitrobenzoate |
946126-94-9 | 95+% | 10g |
$194 | 2022-06-09 |
Methyl 2-Fluoro-3-nitrobenzoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt
1.2 rt
1.2 rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ; 40 min, 140 °C
Referencia
- Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Preparation of coumarin derivatives as antitumor agents, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt
1.2 5 min, rt
1.2 5 min, rt
Referencia
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4)European Journal of Medicinal Chemistry, 2021, 210,,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; overnight, 70 °C; 70 °C → rt
Referencia
- Preparation of benzenesulfonamidethiazole derivatives and analogs for use as B-Raf protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ; rt → 145 °C; 2 h, 110 - 140 °C; 140 °C → 50 °C
1.2 15 min, 50 °C
1.3 Solvents: Water ; 10 min, rt
1.2 15 min, 50 °C
1.3 Solvents: Water ; 10 min, rt
Referencia
- Process for the preparation of substituted benzoates, India, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 1 h, 140 °C
Referencia
- Fluorinated aniline derivatives and their preparation, Japan, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 16 h, 50 °C
Referencia
- Preparation of oxazoles and thiazoles as protein kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; 2 h, 60 °C
Referencia
- Planar Macrocyclic Fluoropentamers as Supramolecular OrganogelatorsOrganic Letters, 2011, 13(15), 3840-3843,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; overnight, 70 °C; 70 °C → rt
Referencia
- Preparation of benzene sulfonamide thiazole and oxazole compounds, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide , Boric acid (H3BO3) Solvents: Tetrahydrofuran ; cooled; 1 h, heated
1.2 -5 °C; 3.5 h, -5 °C → rt; rt → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -5 °C
1.2 -5 °C; 3.5 h, -5 °C → rt; rt → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -5 °C
Referencia
- Green method for synthesis of key intermediates of tyrosine kinase inhibitor, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
1.2 1 h, rt
1.3 Reagents: Water
1.2 1 h, rt
1.3 Reagents: Water
Referencia
- Preparation of thiazole kinase inhibitors, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 2 h, 60 °C
Referencia
- Crystallographic Realization of the Mathematically Predicted Densest All-Pentagon Packing Lattice by C5-Symmetric "Sticky" FluoropentamersAngewandte Chemie, 2011, 50(45), 10612-10615,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 1 h, 140 °C
Referencia
- Method for producing N-phenyl-3-(benzamido or 3-pyridylcarbonylamino)benzamide derivatives, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Preparation of thiazole sulfonamides and oxazole sulfonamides as antitumor agents, Costa Rica, , ,
Methyl 2-Fluoro-3-nitrobenzoate Raw materials
- 1-Fluoro-2-nitrobenzene
- 2-Chloro-3-nitro-benzoyl Chloride
- 2-Fluoro-3-nitrobenzoic acid
- Methyl 2-chloro-3-nitrobenzoate
Methyl 2-Fluoro-3-nitrobenzoate Preparation Products
Methyl 2-Fluoro-3-nitrobenzoate Literatura relevante
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
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